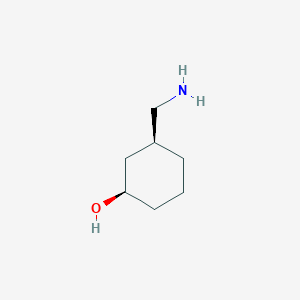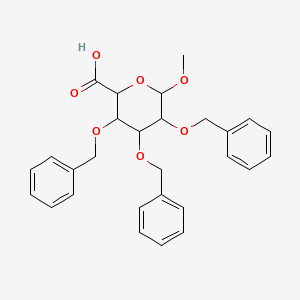
6-Methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is a complex organic compound that belongs to the class of glucopyranosiduronic acids. This compound is characterized by the presence of three phenylmethyl groups attached to the glucopyranosiduronic acid backbone. It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycobiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosiduronic acid are protected using benzyl groups to form benzyl ethers.
Selective Deprotection: The benzyl groups are selectively removed from specific positions to allow for further functionalization.
Functionalization: The deprotected hydroxyl groups are then functionalized with phenylmethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
Batch Processing: Large batches of the starting material are processed in reactors.
Purification: The product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Research involving this compound contributes to the development of glycan-based therapeutics and diagnostics.
Industry: It is employed in the production of specialty chemicals and as a reagent in various biochemical assays.
作用機序
The mechanism of action of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The phenylmethyl groups enhance the compound’s binding affinity and specificity towards these targets, facilitating various biochemical processes.
類似化合物との比較
Similar Compounds
Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside: Similar in structure but differs in the sugar moiety.
Methyl 2,3,4-tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic acid: An isomer with different stereochemistry.
Uniqueness
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is unique due to its specific beta-D-glucopyranosiduronic acid backbone and the presence of three phenylmethyl groups, which confer distinct chemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUVHJHQXLZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
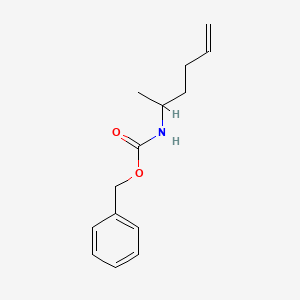
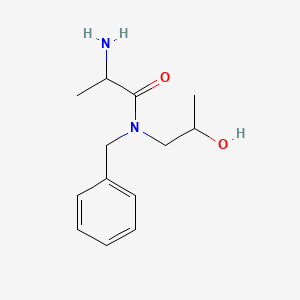
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
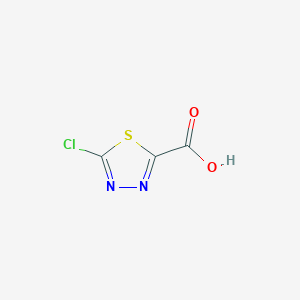
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
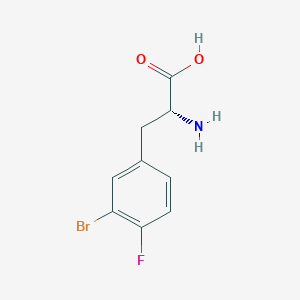
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
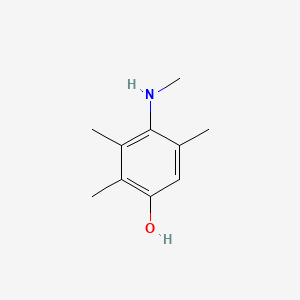

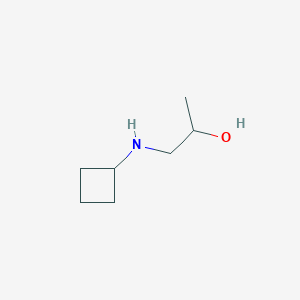
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)
